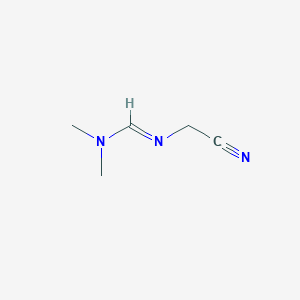![molecular formula C20H34N2O2 B14279243 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide CAS No. 136351-76-3](/img/structure/B14279243.png)
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bulky tert-butyl groups attached to a phenoxy ring, which is further connected to a butanehydrazide moiety. The presence of these bulky groups imparts significant steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-bis(2,2-dimethylpropyl)phenol with butanoyl chloride to form 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide involves its interaction with specific molecular targets. The bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(2-methyl-2-propanyl)phenoxy]-N-(4-butoxy-3-methoxybenzyl)acetamide
Uniqueness
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is unique due to its specific structural features, such as the presence of two bulky tert-butyl groups and a butanehydrazide moiety. These features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
136351-76-3 |
|---|---|
Formule moléculaire |
C20H34N2O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanehydrazide |
InChI |
InChI=1S/C20H34N2O2/c1-8-16(18(23)22-21)24-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13,21H2,1-7H3,(H,22,23) |
Clé InChI |
CDZJXFUIAJQBGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NN)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



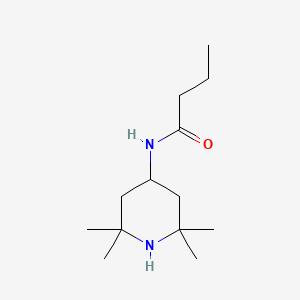
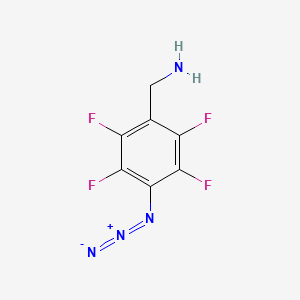
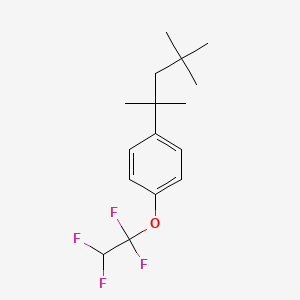
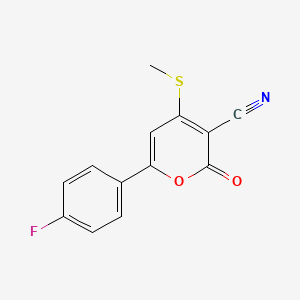
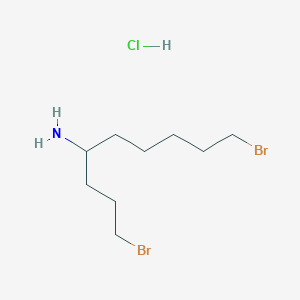
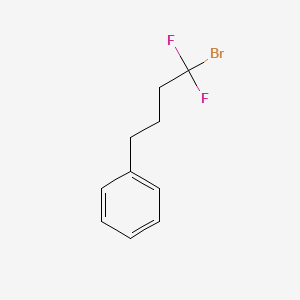
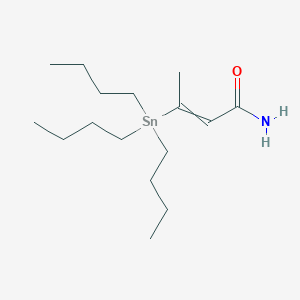
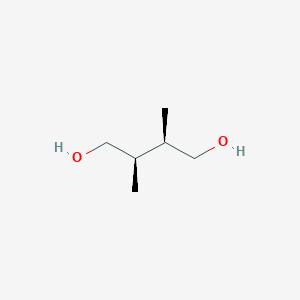
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
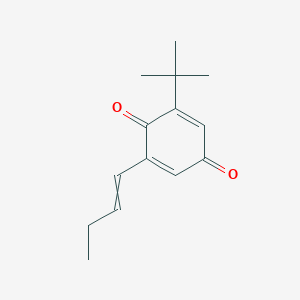
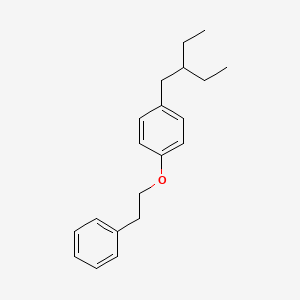
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
